5-Bromo-2-fluoro-benzamidine hydrochloride
Description
Introduction to 5-Bromo-2-fluoro-benzamidine Hydrochloride
This compound stands as a prominent member of the halogenated benzamidine family, distinguished by its unique substitution pattern and enhanced pharmacological properties. The compound is identified by the Chemical Abstracts Service number 1187927-33-8 and carries the International Union of Pure and Applied Chemistry name 5-bromo-2-fluorobenzenecarboximidamide hydrochloride. This chemical entity represents a sophisticated modification of the basic benzamidine structure, where strategic halogen placement has been employed to optimize biological activity and synthetic versatility.
The structural framework of this compound consists of a benzene ring bearing both bromine and fluorine substituents, coupled with an amidine functional group that exists as a hydrochloride salt for enhanced stability and solubility. The compound exhibits a molecular weight of 253.50 grams per mole and presents as a white, water-soluble solid when handled as the hydrochloride salt. This salt formation significantly improves the compound's handling characteristics and extends its applicability in various research and industrial contexts.
Table 1: Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇BrClFN₂ |
| Molecular Weight | 253.50 g/mol |
| Chemical Abstracts Service Number | 1187927-33-8 |
| Simplified Molecular Input Line Entry System | C1=CC(=C(C=C1Br)C(=N)N)F.Cl |
| International Chemical Identifier Key | QRQAJUJIJLZRSJ-UHFFFAOYSA-N |
The pharmaceutical applications of this compound are extensive and well-documented in contemporary research literature. The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in developing drugs targeting specific enzymes or receptors. Its utility extends to biochemical research, where it functions as an important tool for studying proteases and other enzymes, helping researchers understand enzyme mechanisms and interactions in greater detail. The compound's ability to act as an enzyme inhibitor by binding to active sites and blocking enzymatic activity makes it invaluable for mechanistic studies and drug development programs.
Diagnostic applications represent another significant area where this compound demonstrates considerable value. The compound can be employed in the creation of diagnostic tools, particularly in assays that require specific binding to target proteins. This application leverages the compound's unique binding characteristics, which are enhanced by the presence of both bromine and fluorine substituents that modify the electronic environment and improve selectivity for specific biological targets.
Historical Context of Benzamidine Derivatives in Medicinal Chemistry
The development of benzamidine derivatives in medicinal chemistry traces back to early observations of their inhibitory effects on serine proteases, particularly trypsin and related enzymes. Benzamidine itself, the simplest aryl amidine with the formula C₆H₅C(NH)NH₂, was recognized as a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases. This fundamental discovery established the foundation for an entire class of therapeutic agents and research tools that would emerge over subsequent decades.
The historical significance of benzamidine compounds in medicinal chemistry cannot be overstated, as they have provided crucial insights into enzyme inhibition mechanisms and served as lead compounds for numerous pharmaceutical developments. Early research demonstrated that benzamidine exhibits one short carbon-nitrogen double bond and one longer carbon-nitrogen single bond, measuring 129 and 135 picometers in length, respectively. This structural characteristic, combined with the triangular diamine group configuration, creates a distinctive molecular shape that shows up clearly in difference density maps and contributes to its specific binding properties.
The evolution of benzamidine derivatives has been marked by systematic structural modifications aimed at improving selectivity, potency, and pharmacological properties. Research in the late 20th century revealed that benzamidine-based inhibitors could exhibit diverse binding modes despite similar chemical formulas, reflecting their varied inhibitory spectra against different serine proteinases including trypsin, thrombin, factor Xa, tissue-type plasminogen activator, and urokinase. These findings established that subtle structural changes could dramatically alter binding patterns and therapeutic potential.
Table 2: Historical Milestones in Benzamidine Derivative Development
| Period | Development | Significance |
|---|---|---|
| Early Discovery | Basic benzamidine trypsin inhibition | Foundation for protease inhibitor research |
| Mid-20th Century | Structure-activity relationship studies | Understanding of binding mechanisms |
| Late 20th Century | Crystallographic analysis | Detailed binding mode characterization |
| Contemporary Era | Halogenated derivatives | Enhanced selectivity and potency |
Contemporary research has expanded the applications of benzamidine derivatives beyond enzyme inhibition to include their use as ligands in protein crystallography, where they prevent proteases from degrading proteins of interest during structural studies. The benzamidine moiety has also found incorporation into pharmaceutical compounds such as dabigatran, demonstrating the continued relevance and therapeutic potential of this chemical class. Furthermore, condensation reactions with various haloketones have provided synthetic routes to 2,4-disubstituted imidazoles, expanding the utility of benzamidine derivatives in organic synthesis.
The medicinal chemistry landscape has been significantly enriched by the development of benzimidazole and related heterocyclic compounds, which share structural similarities with benzamidine derivatives. These compounds have demonstrated diverse pharmacological activities including antibacterial, anticancer, and central nervous system effects. The structural plasticity of these heterocyclic molecules has enabled the development of numerous therapeutic agents, including pracinostat for anticancer applications, lansoprazole as proton pump inhibitors, and albendazole for anthelmintic treatment.
Structural Significance of Halogen Substitution in Aromatic Amidines
The incorporation of halogen substituents into aromatic amidines represents a sophisticated approach to modulating biological activity and chemical reactivity through electronic and steric effects. In the case of this compound, the strategic placement of bromine at the 5-position and fluorine at the 2-position creates a unique electronic environment that significantly influences the compound's pharmacological properties and binding characteristics. The presence of these electron-withdrawing halogens enhances the electrophilicity of the aromatic system while simultaneously providing specific steric interactions that contribute to enhanced selectivity for biological targets.
Halogen substitution in aromatic compounds follows well-established principles of electronic effects that directly impact biological activity. Research has demonstrated that halogen substituents deactivate aromatic rings toward electrophilic substitution through inductive effects, as these atoms are strongly electronegative and exert electron-withdrawing effects on the ring system. However, once electrophilic substitution occurs, halogens direct substitution to the ortho and para positions due to resonance effects that help delocalize positive charge onto the halogen atoms. This dual nature of halogen effects—deactivating through inductive effects while directing through resonance—creates complex electronic environments that can be exploited for specific biological applications.
The specific effects of bromine and fluorine substitution in this compound can be understood through analysis of structure-activity relationships observed in related compounds. Studies of halogenated benzamide derivatives have revealed that the activities of fluoro- and bromo-substituted compounds are often similar, while chloro-substitution typically improves inhibition capacity, and iodo-substitution tends to reduce affinity. These observations suggest that the unfavorable steric bulk of bromine is compensated by its weaker electron-withdrawing properties compared to smaller halogens, while fluorine exhibits favorable steric characteristics but less favorable electronic properties for certain binding interactions.
Table 3: Electronic Effects of Halogen Substituents in Aromatic Systems
| Halogen | Electronegativity | Inductive Effect | Resonance Effect | Steric Impact |
|---|---|---|---|---|
| Fluorine | 4.0 | Strong electron-withdrawing | Moderate electron-donating | Minimal |
| Chlorine | 3.0 | Moderate electron-withdrawing | Weak electron-donating | Moderate |
| Bromine | 2.8 | Moderate electron-withdrawing | Weak electron-donating | Significant |
| Iodine | 2.5 | Weak electron-withdrawing | Minimal electron-donating | Large |
The mechanism of action for this compound involves its interaction with specific enzymes or receptors within biological systems, where it functions as an enzyme inhibitor by binding to active sites and blocking enzymatic activity. The presence of bromine and fluorine substituents creates specific electronic and steric environments that enhance binding affinity and selectivity compared to unsubstituted benzamidine derivatives. The electron-withdrawing nature of these halogens increases the positive character of the amidine group, potentially strengthening electrostatic interactions with negatively charged regions of target proteins.
Substituent effects on aromatic compounds extend beyond simple electronic considerations to include complex interactions between inductive and resonance effects. Research on carboxylic acid derivatives has demonstrated that electron-withdrawing groups such as halogens increase acidity by stabilizing the conjugate base through delocalization of negative charge. In the context of benzamidine derivatives, similar principles apply where halogen substituents can stabilize charged intermediates formed during enzyme binding, leading to enhanced binding affinity and altered selectivity profiles.
Structure
2D Structure
Properties
IUPAC Name |
5-bromo-2-fluorobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2.ClH/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3H,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQAJUJIJLZRSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=N)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696182 | |
| Record name | 5-Bromo-2-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-33-8 | |
| Record name | Benzenecarboximidamide, 5-bromo-2-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 2-Fluoro-5-bromobenzaldehyde as a Key Intermediate
One of the critical precursors for synthesizing 5-Bromo-2-fluoro-benzamidine hydrochloride is 2-fluoro-5-bromobenzaldehyde. A patented preparation method offers an efficient, scalable, and cost-effective route:
Synthetic Route: The method involves bromination of o-fluorobenzaldehyde using brominating agents such as bromine or N-bromo-succinimide under Lewis acid catalysis (e.g., anhydrous aluminum trichloride or zinc bromide) in solvents like dichloroethane or concentrated sulfuric acid.
Reaction Conditions: The process is typically conducted at moderate temperatures (~60°C) with controlled addition of brominating reagents, followed by quenching in ice water and organic extraction.
Yield and Purity: The product is isolated by vacuum distillation (63-65°C at 3 mmHg) yielding about 80% with high purity (~98%).
Analytical Data: Proton NMR and mass spectrometry confirm the structure and purity.
| Parameter | Details |
|---|---|
| Starting Material | o-Fluorobenzaldehyde (45 g, 0.36 mol) |
| Brominating Agent | N-bromo-succinimide (53 g, 0.185 mol) |
| Catalyst | Anhydrous AlCl3 (6 g, 0.045 mol) |
| Solvent | Concentrated sulfuric acid (200 ml) |
| Temperature | 60°C |
| Reaction Time | 1-3 hours |
| Workup | Ice water quench, hexamethylene extraction, drying over Na2SO4 |
| Yield | 58 g (80%) |
| Purity | 98% (by distillation and analysis) |
This method overcomes previous limitations such as low yield, high impurity formation, and cost inefficiency, making it suitable for industrial scale-up.
Synthesis of 5-Bromo-2-fluorobenzeneboronic Acid as a Synthetic Intermediate
The boronic acid derivative 5-bromo-2-fluorobenzeneboronic acid is another pivotal intermediate for constructing benzamidine derivatives. An improved process avoids impure starting materials and enhances yield and purity:
Starting Material: 1-bromo-4-fluorobenzene is used instead of commercially available but impure 2,4-dibromofluorobenzene.
Lithiation Step: The aromatic lithiation is performed at temperatures below 0°C using lithium bases such as lithium diisopropylamide or lithium 2,2,6,6-tetramethylpiperidine in an appropriate solvent.
Borate Reaction: The lithiated intermediate reacts with tri(C1-C6 alkyl) borates (e.g., trimethyl borate) to form di-alkyl 5-bromo-2-fluorobenzeneboronate.
Hydrolysis: Subsequent hydrolysis yields the desired boronic acid.
Advantages: This process improves efficiency, yield, and purity compared to prior art and eliminates the need for time-consuming purification steps.
| Step | Conditions/Details |
|---|---|
| Lithiation | 1-bromo-4-fluorobenzene, lithium base, <0°C |
| Borate Reaction | Tri(C1-C6 alkyl) borate, solvent |
| Hydrolysis | Aqueous workup to yield boronic acid |
| Lithium Bases Used | Lithium diisopropylamide, lithium TMP, etc. |
| Yield and Purity | Higher than 70%, improved over prior methods |
This method is well-documented and has been patented for its superior performance in synthesizing 5-bromo-2-fluorobenzeneboronic acid.
Summary Table of Preparation Methods for Key Intermediates
Research Findings and Industrial Relevance
The preparation of 2-fluoro-5-bromobenzaldehyde via bromination under Lewis acid catalysis is a robust and scalable process, with clear advantages in cost and product quality.
The lithiation-borate hydrolysis method for 5-bromo-2-fluorobenzeneboronic acid circumvents the use of impure commercial dibromofluorobenzene, enhancing efficiency and reducing purification burdens.
These intermediates form the chemical foundation for synthesizing this compound, which can be prepared by subsequent amidination reactions.
The described methods are supported by patent literature, indicating industrial applicability and commercial interest.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-fluoro-benzamidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Using nucleophiles such as halides or alkyl groups in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamidines.
Scientific Research Applications
Pharmaceutical Development
5-Bromo-2-fluoro-benzamidine hydrochloride serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its unique structure, featuring bromine and fluorine substituents, enhances its reactivity and binding affinity to target enzymes and receptors. This property is particularly valuable in the design of selective enzyme inhibitors.
Case Study: Enzyme Inhibition
Research indicates that this compound effectively inhibits serine and cysteine proteases, which are critical targets in drug development for conditions like cancer and inflammation. The halogen substitutions improve binding interactions, making it a promising candidate for developing specific inhibitors with minimal off-target effects .
Biochemical Research
In biochemical studies, this compound is employed to investigate enzyme mechanisms and protein interactions. Its role as a protease inhibitor allows researchers to dissect complex biochemical pathways and understand the functional dynamics of various proteins.
Application Example: Proteomics
The compound has been utilized in proteomics research to explore protein interactions within cellular environments. Its ability to selectively inhibit certain proteases aids in mapping out protein networks and understanding disease mechanisms at a molecular level .
Diagnostic Applications
This compound is also significant in the development of diagnostic tools. It can be integrated into assays that require specific binding to target proteins, facilitating the detection of various biomarkers associated with diseases.
Example: Assay Development
Diagnostic assays utilizing this compound have shown promise in identifying specific protein expressions linked to pathological conditions, thereby aiding in early diagnosis and treatment monitoring .
Material Science
In material science, this compound is explored for developing novel materials that require specific chemical properties or interactions. Its unique chemical structure allows it to participate in various polymerization processes and material modifications.
Research Insight: Novel Materials
Studies have indicated that incorporating this compound into polymer matrices can enhance the material's functional properties, such as thermal stability and mechanical strength, making it suitable for advanced applications in electronics and coatings .
Research on Antimicrobial Agents
The compound is under investigation for its potential role in developing new antimicrobial agents. Given the rising concern over antibiotic resistance, this compound may contribute to creating effective treatments against resistant bacterial strains.
Case Study: Antimicrobial Activity
Initial studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against various pathogens, suggesting its potential as a lead compound in antimicrobial drug development .
Data Summary Table
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Pharmaceutical Development | Intermediate for enzyme inhibitors | Effective against serine/cysteine proteases |
| Biochemical Research | Proteomics studies | Aids in mapping protein interactions |
| Diagnostic Applications | Assay development for disease biomarkers | Enhances specificity of protein detection |
| Material Science | Development of novel materials | Improves thermal stability and mechanical strength |
| Research on Antimicrobial Agents | Exploration of new antimicrobial agents | Significant antibacterial activity noted |
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and influencing biological processes. The exact mechanism of action may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
2-Bromo-4-fluorobenzylamine hydrochloride (CAS 289038-14-8) : Differs in substituent positions (bromo at 2, fluoro at 4) and functional group (benzylamine vs. benzamidine).
4-Fluoro-benzamidine hydrochloride : Lacks bromine but shares the amidine group.
5-Bromo-benzamidine hydrochloride : Lacks fluorine but shares the bromine substitution.
Table 1: Structural and Functional Group Comparison
| Compound | Substituent Positions | Functional Group | Key Properties |
|---|---|---|---|
| 5-Bromo-2-fluoro-benzamidine HCl | Br (5), F (2) | Benzamidine | High basicity, polar |
| 2-Bromo-4-fluorobenzylamine HCl | Br (2), F (4) | Benzylamine | Moderate basicity |
| 4-Fluoro-benzamidine HCl | F (4) | Benzamidine | High solubility |
| 5-Bromo-benzamidine HCl | Br (5) | Benzamidine | Lipophilic |
Physical and Chemical Properties
- Solubility : Benzamidines generally exhibit higher water solubility than benzylamines due to the amidine group’s strong basicity. For example, 2-bromo-4-fluorobenzylamine hydrochloride has moderate solubility in water (~50 mg/mL), while benzamidine derivatives like 4-fluoro-benzamidine hydrochloride show solubility >100 mg/mL .
- Melting Point : Halogen substitutions increase melting points. 5-Bromo-2-fluoro-benzamidine HCl is expected to have a melting point >200°C, similar to 5-bromo-benzamidine HCl (mp 215°C) .
Table 2: Physical Properties
| Compound | Solubility (H₂O) | Melting Point (°C) | Stability (pH 7) |
|---|---|---|---|
| 5-Bromo-2-fluoro-benzamidine HCl | ~120 mg/mL* | >200* | Stable ≤ 25°C* |
| 2-Bromo-4-fluorobenzylamine HCl | ~50 mg/mL | 185–190 | Stable ≤ 30°C |
| 4-Fluoro-benzamidine HCl | >100 mg/mL | 210–215 | Sensitive to hydrolysis |
*Extrapolated from structural analogues.
Table 3: Manufacturing Comparison
| Parameter | 5-Bromo-2-fluoro-benzamidine HCl | 2-Bromo-4-fluorobenzylamine HCl |
|---|---|---|
| Key Intermediate | 5-Bromo-2-fluoro-benzonitrile | 2-Bromo-4-fluorobenzaldehyde |
| Reaction Type | Pinner reaction | Reductive amination |
| Purification Method | Recrystallization | Column chromatography |
Analytical Methods
Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for analyzing benzamidine and benzylamine derivatives. For example:
- Amitriptyline hydrochloride and gabapentin are analyzed using RP-HPLC with C18 columns and UV detection at 254 nm .


- Retention times for halogenated benzamidines are influenced by substituent positions; bromine increases hydrophobicity, while fluorine may alter polarity .

Table 4: Hypothetical HPLC Parameters*
| Compound | Column | Mobile Phase | Retention Time (min) |
|---|---|---|---|
| 5-Bromo-2-fluoro-benzamidine HCl | C18 | Acetonitrile/water (pH 3) | 8.2 |
| 2-Bromo-4-fluorobenzylamine HCl | C18 | Methanol/water (pH 4) | 6.5 |
*Based on methods from .
Biological Activity
5-Bromo-2-fluoro-benzamidine hydrochloride is a chemical compound that has garnered significant attention in biological research due to its potential as an enzyme inhibitor and its applications in drug discovery. This compound, characterized by the molecular formula C₇H₆BrFN₂·HCl and a molecular weight of 253.5 g/mol, exhibits unique biological activities attributed to its halogen substituents.
The compound features:
- Bromine at the 5-position
- Fluorine at the 2-position of the benzamidine structure
These substitutions enhance its binding affinity to various biological targets, particularly proteolytic enzymes, making it a valuable tool in proteomics research and therapeutic development.
This compound functions primarily as an enzyme inhibitor . It binds to the active sites of specific proteases, blocking their activity. The halogen atoms play a crucial role in increasing the compound's binding affinity and selectivity towards target enzymes, which is essential for minimizing off-target effects in therapeutic applications.
Inhibition of Proteases
Research indicates that this compound is a potent inhibitor of:
- Serine proteases
- Cysteine proteases
The unique structural characteristics of this compound allow it to interact effectively with these enzymes, facilitating studies on protein interactions and functions. The specificity of inhibition is vital for designing selective inhibitors in drug development.
Study on Enzyme Inhibition
A study highlighted the effectiveness of this compound in inhibiting thrombin, a key serine protease involved in blood coagulation. The compound was shown to significantly reduce thrombin activity in vitro, suggesting its potential for therapeutic applications in anticoagulation therapy .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that variations in the halogen positions can lead to different inhibitory profiles against various proteases. For instance, compounds with similar structures but different halogen placements exhibited varied potencies as enzyme inhibitors .
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Bromo-2-fluorobenzylamine hydrochloride | Contains a benzylamine group | Less potent as a protease inhibitor |
| 4-Bromo-3-fluorobenzamidine hydrochloride | Different halogen positions | May exhibit different selectivity against enzymes |
| 3-Bromo-4-fluorobenzamidine | Altered positioning of halogens | Potentially different biological activities |
Applications
The applications of this compound extend beyond basic research:
- Drug Discovery : It serves as a scaffold for designing new pharmaceuticals targeting specific enzymes.
- Biochemical Assays : The compound is utilized in assays to study protein interactions and enzyme kinetics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromo-2-fluoro-benzamidine hydrochloride?
- Methodological Answer : The synthesis of halogenated benzamidine derivatives often involves nucleophilic substitution or coupling reactions. For example, bromo-fluoro benzamide intermediates (e.g., 5-Bromo-2-fluorobenzamide, CAS 214210-17-0) can serve as precursors for amidine formation via treatment with ammonia or amines under controlled conditions . Reaction optimization may require anhydrous solvents (e.g., THF or DMF), catalysts like Pd for cross-coupling, and temperature gradients (e.g., 60–100°C) to balance yield and purity. Characterization of intermediates using melting point analysis (e.g., 249–254°C for related hydrochlorides ) and LC-MS is critical for quality control.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity Analysis : Use HPLC with UV detection (λ = 254 nm) and a C18 column, referencing purity thresholds (>95% by HPLC ).
- Structural Confirmation : Employ H/C NMR to verify substitution patterns (e.g., fluorine and bromine integration ratios) and FT-IR for functional groups (amide C=O stretch ~1650 cm).
- Mass Spectrometry : High-resolution MS (e.g., ESI+) can confirm molecular weight (e.g., 218.03 g/mol for the benzamide precursor ).
Q. What are the critical storage and handling protocols for this compound?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation . For hygroscopic hydrochloride salts, use desiccants (e.g., silica gel) and inert atmospheres (argon/nitrogen). Handling in fume hoods with PPE (gloves, lab coat) is mandatory due to potential irritancy . Pre-weigh aliquots to minimize repeated exposure to ambient conditions.
Advanced Research Questions
Q. How can researchers identify biological targets for this compound in enzyme inhibition studies?
- Methodological Answer :
- Target Screening : Use computational docking (e.g., AutoDock Vina) to predict binding affinity with enzymes like serine proteases or kinases, leveraging the amidine group’s affinity for catalytic pockets .
- In Vitro Assays : Perform fluorogenic substrate assays (e.g., trypsin-like proteases) with kinetic analysis (IC determination). Monitor inhibition reversibility via dialysis or dilution .
- SAR Studies : Compare activity of analogs (e.g., chloro- or methoxy-substituted benzamidines ) to pinpoint structural determinants of potency.
Q. How can HPLC conditions be optimized for analyzing trace impurities in this compound?
- Methodological Answer :
- Column Selection : Use a phenyl-hexyl column for better halogenated aromatic separation.
- Mobile Phase : Gradient elution with 0.1% TFA in water/acetonitrile (e.g., 10–90% ACN over 20 min) improves peak resolution .
- Detection : Couple with charged aerosol detection (CAD) for non-UV-absorbing impurities. Validate method robustness using ICH guidelines (precision, LOD/LOQ) .
Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., melting points)?
- Methodological Answer :
- Reproducibility Checks : Replicate synthesis/purification steps (e.g., recrystallization solvents) to verify melting points (e.g., 249–254°C for hydrochloride salts vs. conflicting reports).
- Differential Scanning Calorimetry (DSC) : Quantify thermal behavior to detect polymorphic variations or hydrate formation.
- Literature Cross-Validation : Compare data from authoritative sources (e.g., NIST , PubChem ) and prioritize peer-reviewed studies over vendor catalogs .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple assays (e.g., enzyme vs. cell-based) and apply statistical weighting to account for variability .
- Buffer/Vehicle Controls : Ensure activity differences are not artifacts of DMSO concentration or pH shifts in assay media .
- Batch Consistency : Verify compound purity and stability (e.g., via accelerated degradation studies) before attributing contradictions to biological variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



